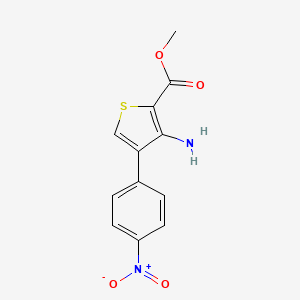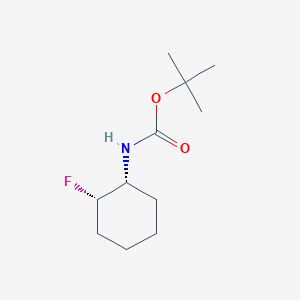![molecular formula C29H38N5O10+ B12843797 [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butylamino, carbamoyl, dimethylamino, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include tert-butylamine, dimethylamine, and carbamoyl chloride, among others. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of derivative compounds.
科学的研究の応用
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium can be compared with other similar compounds that contain tert-butylamino, carbamoyl, and dimethylamino groups. Some similar compounds include:
- This compound
- This compound
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C29H38N5O10+ |
|---|---|
分子量 |
616.6 g/mol |
IUPAC名 |
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C29H37N5O10/c1-29(2,3)31-10-15(35)32-13-9-14(33(4)5)17-18(23(13)38)24(39)16(28(43)44)11(21(17)36)8-12-20(34(6)7)25(40)19(27(30)42)26(41)22(12)37/h9,11,21,31,36H,8,10H2,1-7H3,(H7,30,32,35,37,38,39,40,41,42,43,44)/p+1/t11-,21+/m1/s1 |
InChIキー |
JRFGZLHKSXDPKU-FIKIJFGZSA-O |
異性体SMILES |
CC(C)(C)NCC(=O)NC1=CC(=[N+](C)C)C2=C(C1=O)C(=C([C@H]([C@@H]2O)CC3=C(C(=C(C(=C3O)O)C(=O)N)O)N(C)C)C(=O)O)O |
正規SMILES |
CC(C)(C)NCC(=O)NC1=CC(=[N+](C)C)C2=C(C1=O)C(=C(C(C2O)CC3=C(C(=C(C(=C3O)O)C(=O)N)O)N(C)C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


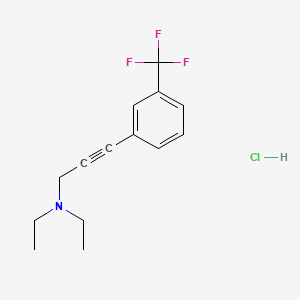

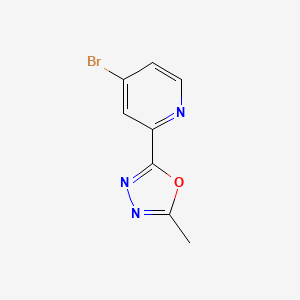

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)

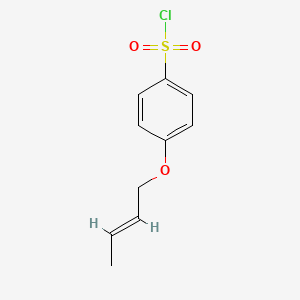
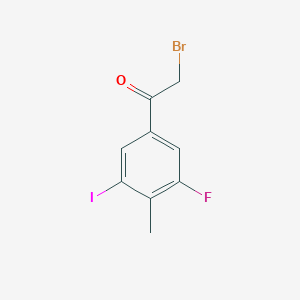
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
